molecular formula C18H16N2O3 B11207016 2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid

2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid

Cat. No.: B11207016
M. Wt: 308.3 g/mol
InChI Key: JVQKJZWMTKNYRH-UHFFFAOYSA-N
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Description

2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a 4-ethoxyphenylamino substituent at the quinoline ring’s 2-position. Quinoline-4-carboxylic acids are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(4-ethoxyanilino)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-2-23-13-9-7-12(8-10-13)19-17-11-15(18(21)22)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3,(H,19,20)(H,21,22)

InChI Key

JVQKJZWMTKNYRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Quinoline derivatives, including 2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid, have been investigated for their anticancer properties. Studies have shown that compounds with a quinoline core can act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often dysregulated in cancer cells. For instance, certain derivatives have demonstrated selective inhibition of HDAC3, leading to potent anticancer activity in vitro .

Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. Research indicates that carboxy-quinoline derivatives exhibit significant antibacterial effects against various pathogens. The presence of functional groups such as ethoxy and amino enhances their interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Table 1: Biological Activities of Quinoline Derivatives

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerHDAC inhibition
6-Iodo-substituted carboxy-quinolinesAntimicrobialDisruption of microbial adhesion
Quinoline-4-carboxamideAntimalarialInhibition of translation elongation factor 2

Case Study: Anticancer Activity
A study focused on the anticancer potential of quinoline derivatives identified that modifications at the 4-position significantly enhanced HDAC inhibitory activity. The compound this compound was highlighted for its promising in vitro results against various cancer cell lines, paving the way for further development as a lead compound in cancer therapy .

Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial effectiveness of multiple quinoline derivatives, including those similar to this compound. The results indicated substantial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets bacterial enzymes and cancer cell receptors, inhibiting their function.

    Pathways Involved: It interferes with DNA replication and protein synthesis in bacteria, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Phenylquinoline-4-carboxylic Acid Derivatives
  • Example : Compounds 5a4 and 5a7 (from )
    • Structure : Feature 2-phenyl groups with varied substituents (e.g., nitro, methyl).
    • Bioactivity :
  • 5a4 : MIC = 64 µg/mL against Staphylococcus aureus; low cytotoxicity .
  • 5a7: MIC = 128 µg/mL against Escherichia coli . Comparison: The amino and ethoxy groups in the target compound may improve binding affinity compared to simple phenyl substituents, as amino groups act as hydrogen bond donors/acceptors .
2-(4-Bromophenyl)quinoline-4-carboxylic Acid
  • Structure : Bromine substituent at the 4-position of the phenyl ring .
  • Safety data indicate standard handling precautions .
  • Comparison : The ethoxy group in the target compound is electron-donating, which may enhance solubility and metabolic stability compared to bromine .
2-(3-Ethoxyphenyl)quinoline-4-carboxylic Acid
  • Structure : Ethoxy group at the phenyl ring’s 3-position (CAS 350989-62-7) .
  • Comparison: Positional isomerism (3- vs.
PSI-421 (P-selectin Inhibitor)
  • Structure: 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid .
  • Bioactivity : Improved solubility and oral efficacy in vascular injury models due to trifluoromethyl and hydroxyl groups .
  • Comparison: The target compound’s ethoxyamino group may offer distinct hydrogen-bonding interactions compared to PSI-421’s halogenated and hydroxylated motifs.

Physicochemical Properties

Compound Substituent(s) Molecular Weight Key Properties
Target Compound 4-Ethoxyphenylamino ~321 (estimated) Enhanced H-bonding, solubility
2-(4-Bromophenyl)quinoline-4-COOH 4-Bromophenyl 342.16 Low solubility (hydrophobic Br)
5a4 (from ) 2-Nitrophenyl ~325 (estimated) Moderate solubility, nitro redox
PSI-421 4-Cl, CF₃, OH 439.8 High solubility (polar groups)

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
Acid Chloride FormationSOCl₂, 80°C, 5 hrsActivate carboxylic acid for coupling
Amide Formation4-Ethoxyaniline, NaH, THF, RT, 1 hrIntroduce amino moiety
PurificationSilica gel chromatography (20% EtOAc/hexane)Isolate target compound

Basic: How should researchers characterize the structure and purity of this compound?

Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethoxyphenyl and quinoline protons) .
  • Infrared Spectroscopy (IR) : Peaks at ~1685 cm⁻¹ (C=O stretch) and ~3257 cm⁻¹ (N-H stretch) validate the amide bond .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% ensures reliability in biological assays .

Q. Table 2: Analytical Techniques and Diagnostic Signals

TechniqueDiagnostic FeaturesPurposeReference
¹H NMRδ 8.36 (quinoline protons), δ 1.4 (ethoxy CH₃)Structural confirmation
IR1685 cm⁻¹ (C=O), 3257 cm⁻¹ (N-H)Functional group analysis
HPLCRetention time matching, purity >95%Purity assessment

Basic: What initial biological activities have been reported for related quinoline-4-carboxylic acid derivatives?

Answer:
While direct data on the target compound is limited, structurally similar derivatives exhibit:

  • Antimicrobial Activity : 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid derivatives show efficacy against bacterial strains .
  • Metal Complexation : Cadmium complexes of 2-phenylquinoline-4-carboxylic acid derivatives demonstrate enhanced bioactivity .
  • Fluorescence Properties : Aromatic conjugation in 2-aryl-quinoline-4-carboxylic acids enables sensor applications (e.g., dopamine detection) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize conditions (e.g., pH, temperature) and use positive controls .
  • Structural Modifications : Minor changes (e.g., substituent position) drastically alter activity. Compare % inhibition/IC₅₀ values across derivatives .
  • Purity Differences : Validate purity via HPLC and exclude degradation products .

Advanced: What strategies optimize the fluorescence properties of this compound?

Answer:
Fluorescence depends on the conjugated system:

Substituent Effects : Electron-donating groups (e.g., ethoxy) enhance quantum yield by stabilizing excited states .

Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to reduce quenching .

Derivatization : Introduce boronic acid groups for sensor applications (e.g., catechol detection) .

Advanced: How to design mechanistic studies for identifying biological targets?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock) to predict binding with enzymes like DNA gyrase or kinases .
  • In Silico ADMET : Predict pharmacokinetics (e.g., LogP, bioavailability) to prioritize analogs .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Advanced: What methodologies enable the design of coordination complexes with this compound?

Answer:

  • Ligand Synthesis : Use the carboxylic acid group for metal chelation (e.g., Cd²⁺, Zn²⁺) .
  • Stoichiometric Control : Optimize metal:ligand ratios (e.g., 1:2 for Cd complexes) .
  • Spectroscopic Validation : UV-Vis and X-ray crystallography confirm complex geometry .

Advanced: How can solubility challenges be addressed for in vitro studies?

Answer:

  • Derivatization : Convert carboxylic acid to methyl esters or hydrazides .
  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .

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